molecular formula C19H18ClN5O2 B2739956 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946234-59-9

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2739956
CAS No.: 946234-59-9
M. Wt: 383.84
InChI Key: HCTNJBROAPASRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic small molecule with a molecular formula of C19H18FN5O2 and a molecular weight of 367.4 g/mol . This compound belongs to the chemical class of N-phenylurea derivatives, characterized by a central urea bridge flanked by an aromatic system and a methoxy-substituted pyrimidine ring . The pyrimidine scaffold is a privileged structure in medicinal chemistry, extensively researched for its role as a core pharmacophore in numerous biologically active compounds . Its presence is critical in the structures of various natural products, pharmaceuticals, and key biochemical molecules, making it a highly valuable template for drug discovery efforts . The primary research application of this urea-based compound is in the discovery and development of novel kinase inhibitors, particularly for investigating cancer biology and signal transduction pathways. Compounds featuring a similar N-aryl-N'-pyrimidin-4-yl urea scaffold have been successfully optimized as potent and selective inhibitors of receptor tyrosine kinases, such as the fibroblast growth factor receptor (FGFR) family, demonstrating significant antitumor activity in preclinical models . The structural motif of this chemical, combining a substituted phenylurea with an aminopyrimidine, is a recognized architecture for designing molecules that target enzymatic ATP-binding sites, thereby modulating critical cellular processes . Furthermore, pyrimidine and urea derivatives are actively explored for a wide spectrum of other biological activities, including their potential as antagonists for various disease targets . This product is provided for research purposes only and is intended for use by qualified laboratory and scientific professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-6-8-15(9-7-14)24-19(26)25-16-5-3-4-13(20)10-16/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTNJBROAPASRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:

    Formation of the Intermediate Amino Compound: The initial step often involves the reaction of 3-chloroaniline with 4-nitrophenyl isocyanate under controlled conditions to form an intermediate urea derivative.

    Reduction and Substitution: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling with Pyrimidine Derivative: The final step involves coupling the reduced amine with 6-methoxy-2-methylpyrimidin-4-amine under conditions that facilitate the formation of the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
  • Molecular Formula : C19H20ClN5O2
  • Molecular Weight : 373.85 g/mol

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly through in vitro assays against various cancer cell lines.

In Vitro Studies

Table 1 summarizes the anticancer activity of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These results indicate that the compound has a promising profile as an anticancer agent, with effective inhibition concentrations below 15 µM.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown potential in neuropharmacology. Research indicates that it may modulate cannabinoid receptors, particularly CB1 receptors, which are involved in various neurological processes.

Case Study: Drug-Seeking Behavior

A notable study investigated the effects of this compound on drug-seeking behavior in animal models trained to self-administer cocaine. The findings revealed that administration of the compound significantly reduced drug-seeking behavior compared to control groups, suggesting its potential application in addiction therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorine Substitution : Enhances anticancer potency.
  • Pyrimidine Moiety : Contributes to neuropharmacological effects.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to altered gene expression, cell cycle arrest, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Pyrimidine Modifications
  • Compound 9f (): 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea Key Differences: Replaces the pyrimidinylamino group with a thiazole-piperazine moiety. Impact: The thiazole-piperazine system introduces basic nitrogen atoms, enhancing water solubility compared to the pyrimidine-based target compound. ESI-MS: $ m/z = 428.2 \, [\text{M+H}]^+ $, yield: 77.7% .
  • Compound from : 1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea Key Differences: Features a dimethylpyrimidine ring and an additional 4-ethylphenyl group.
  • Compound from : 1-(3-Chlorophenyl)-3-(4-{[4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Amino}Phenyl)Urea Key Differences: Substitutes methoxy with pyrrolidinyl at the pyrimidine C6 position.
2.2. Urea Derivatives with Heterocyclic Cores
  • Compound 12 (): 1-(3-Chlorobenzyl)-3-(4-((3-Chlorophenyl)Amino)Quinazolin-6-yl)Urea Key Differences: Replaces pyrimidine with a quinazoline core. Impact: Quinazoline’s planar structure enhances intercalation with biomolecular targets (e.g., kinases), but the absence of pyrimidine’s methoxy group may reduce electronic effects. Yield: 32%, melting point: 225.5–227°C .
  • Compound 4g (): 1-(3-Chloro-2-(2-Chlorophenyl)-4-Oxoazetidin-1-yl)-3-(2-Oxo-2-(10H-Phenothiazin-10-yl)Ethyl)Urea Key Differences: Incorporates an azetidinone core and phenothiazine group. Impact: The azetidinone introduces a strained four-membered ring, increasing reactivity. Phenothiazine’s sulfur atom contributes to redox activity, as evidenced by antifungal effects (MIC: 62.5 µg/mL) .
2.3. Substituent Variations on the Aromatic Rings
  • Compound 11f (): 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea Key Differences: Adds a hydrazinyl-oxoethylpiperazine-thiazole system. ESI-MS: $ m/z = 500.2 \, [\text{M+H}]^+ $, yield: 85.1% .
  • Compound 7n () : 1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-{[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Thio}Phenyl}Urea

    • Key Differences : Replaces pyrimidine with a pyridine ring and introduces a thioether linkage.
    • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether may improve binding to sulfur-rich protein domains .

Physicochemical and Pharmacological Trends

  • Solubility : Pyrimidine derivatives with polar substituents (e.g., methoxy in the target compound) generally exhibit better aqueous solubility than purely hydrophobic analogs (e.g., dimethylpyrimidine in ) .
  • Bioactivity : Urea-thiazole-piperazine hybrids (–2) show broader pharmacological profiles (e.g., kinase inhibition), while pyrimidine-based compounds () may offer selectivity for nucleic acid targets .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving coupling of pre-formed pyrimidine and phenylurea intermediates .

Biological Activity

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H18ClN5O2
  • Molecular Weight : 383.8 g/mol
  • CAS Number : 946234-59-9

The structure includes a chlorophenyl group, a methoxypyrimidinyl moiety, and a phenylurea backbone, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Intermediate Compounds : Starting with the synthesis of 3-chloroaniline followed by the formation of isocyanate derivatives.
  • Coupling Reaction : The final product is obtained through the coupling of the prepared intermediates under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives in the same class have shown significant inhibition against A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines.

CompoundCell LineIC50 (µM)
1-(3-Chlorophenyl)-3-(4-(6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)ureaA549Not reported
Similar DerivativeA5492.39 ± 0.10
Similar DerivativeHCT1163.90 ± 0.33

These findings suggest that modifications in the urea structure can significantly alter the biological potency of these compounds.

The proposed mechanism of action involves binding to specific molecular targets such as enzymes or receptors involved in cancer progression. For instance, the compound may inhibit key metabolic pathways by acting as a competitive inhibitor for enzyme active sites, leading to reduced proliferation of cancer cells.

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluating various urea derivatives found that certain structural modifications led to enhanced activity against cancer cell lines. The research employed MTT assays to quantify cell viability and established structure–activity relationships (SARs).
  • In Vivo Studies :
    In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models, which could provide insights into its potential clinical applications.

Q & A

Q. Table 1. Yield Optimization for Analogous Urea Derivatives

Compound AnalogReagents/ConditionsYield (%)Reference
9f (Chlorophenyl-thiazolyl urea)DABCO, acetonitrile, 65°C77.7
4 (Chlorophenyl-hydroxyphenyl)DABCO, reflux, 1 h75–80

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • ESI-MS : Validates molecular weight (e.g., m/z 428.2 [M+H]+ for chlorophenyl-thiazolyl analogs) .
  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine NH at δ 8.2–8.5 ppm) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time: 12–15 min) .

Q. Table 2. Spectral Data for Related Compounds

CompoundESI-MS ([M+H]+)Key NMR Signals (δ, ppm)
9e463.2Thiazole CH₂ (3.8), Piperazine (2.5–3.2)
7n405.1Pyridine CH₃ (2.4), Trifluoromethyl (7.1)

Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity, particularly in oncology research?

Methodological Answer:

  • Kinase Inhibition : Use recombinant VEGFR-2 or PD-L1 in enzymatic assays (IC50 determination via fluorescence polarization) .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with sorafenib as a positive control .
  • Tube Formation Assay : Evaluate anti-angiogenic effects in HUVECs .

Q. Table 3. Biological Activity of Analogous Compounds

CompoundTarget (IC50, nM)Cell Line Inhibition (%)
T.2VEGFR-2: 12 ± 1.5HepG2: 78 ± 3.2
9fPD-L1: 28 ± 2.1MCF-7: 65 ± 4.1

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the pyrimidine and chlorophenyl moieties?

Methodological Answer:

  • Pyrimidine Modifications : Replace methoxy with ethoxy or halogens to assess steric/electronic effects on kinase binding .
  • Chlorophenyl Substituents : Test 3-Cl vs. 4-Cl analogs to evaluate positional effects on solubility and target engagement .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to VEGFR-2’s ATP pocket .

Q. Table 4. SAR Trends in Urea Derivatives

Substituent (R)VEGFR-2 IC50 (nM)LogP
3-Cl12 ± 1.53.2
4-Cl18 ± 2.13.5

Advanced Question: What strategies can resolve contradictions in biological activity data across different experimental models (e.g., cell lines vs. in vivo)?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition in both recombinant proteins (in vitro) and xenograft models (in vivo) .
  • Metabolic Stability : Use LC-MS/MS to identify degradation products (e.g., N-oxide or demethylated metabolites) that may alter activity in vivo .
  • PK/PD Modeling : Corrogate plasma exposure (AUC) with tumor growth inhibition to clarify discrepancies .

Advanced Question: What in silico approaches are validated for predicting target interactions and optimizing pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Simulate binding to VEGFR-2 (PDB: 4ASD) to prioritize analogs with improved hydrogen-bonding (e.g., pyrimidine NH to Cys919) .
  • ADMET Prediction : Use SwissADME to optimize LogP (target: 2–4) and reduce CYP3A4 inhibition .

Q. Table 5. Computational Parameters for Lead Optimization

ParameterTarget RangeTool
LogP2.5–3.5SwissADME
Polar Surface Area (Ų)<90MOE
CYP3A4 InhibitionIC50 > 10 µMadmetSAR

Advanced Question: How can metabolic stability and degradation pathways be systematically investigated to inform lead optimization?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to rat plasma (37°C, pH 7.4) and analyze via LC-HRMS to identify major metabolites (e.g., morpholine ring oxidation) .
  • Microsomal Incubations : Use human liver microsomes + NADPH to assess oxidative metabolism .

Q. Table 6. Stability Data for Related Compounds

CompoundPlasma t1/2 (h)Major Metabolite
Gedatolisib0.8 ± 0.2N-Oxide, Demethylated derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.